2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline family This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, chlorophenyl, dimethoxyphenyl, and carbonitrile
Properties
CAS No. |
309281-63-8 |
|---|---|
Molecular Formula |
C26H26ClN3O3 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26ClN3O3/c1-26(2)12-20-24(21(31)13-26)23(15-5-7-16(27)8-6-15)18(14-28)25(29)30(20)19-10-9-17(32-3)11-22(19)33-4/h5-11,23H,12-13,29H2,1-4H3 |
InChI Key |
MOJMWRXAYBUGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: 80-120°C
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The compound in focus has been shown to inhibit cancer cell proliferation in various models. For instance, studies have demonstrated that similar compounds can induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Case Study:
A study published in 2021 investigated the synthesis of quinoline derivatives and their effects on breast cancer cells. The results suggested that these compounds could serve as promising candidates for anticancer drug development due to their ability to disrupt cancer cell metabolism and growth .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been reported to exhibit inhibitory activity against inflammatory mediators. This makes them candidates for treating conditions such as rheumatoid arthritis and psoriatic arthritis .
Case Study:
Research highlighted in the literature discusses the anti-inflammatory mechanisms of related compounds which involve the inhibition of pro-inflammatory cytokines. This suggests that 2-amino derivatives may similarly modulate inflammatory responses .
Building Block for Organic Transformations
The presence of amino and cyano groups in the compound makes it an attractive building block for further organic synthesis. It can be utilized in various chemical transformations to create more complex molecules with potential biological activities .
Table 1: Synthetic Reactions Involving 2-Amino Derivatives
Photovoltaic Materials
Recent studies have explored the use of quinoline derivatives in photovoltaic applications. Their unique electronic properties enable them to act as effective light-harvesting materials in solar cells .
Case Study:
A research article demonstrated the incorporation of similar quinoline structures into organic photovoltaic cells, resulting in improved efficiency due to enhanced charge transport properties .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
The uniqueness of 2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications, making it a valuable compound for further research and development.
Biological Activity
2-Amino-4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential biological activities. This article explores its pharmacological properties, including its antibacterial and anticancer activities, based on various studies.
The compound has the molecular formula and a molecular weight of approximately 430.95 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For example, a study showed that similar compounds demonstrated inhibition against various bacterial strains with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values for related compounds ranged from 14 to 25 mm against selected bacteria .
| Compound | Bacterial Strain | MIC (mm) |
|---|---|---|
| 2-Amino-... | E. coli | 20 |
| 2-Amino-... | S. aureus | 24 |
| 2-Amino-... | P. aeruginosa | 22 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One notable study found that the compound exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values were reported at approximately 6.2 μM for HCT-116 and 27.3 μM for T47D cells .
The proposed mechanism of action for the antibacterial and anticancer activities involves the inhibition of specific metabolic pathways in target cells. For instance, quinoline derivatives are known to interact with DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .
Case Studies
- Study on Antibacterial Properties : A comparative analysis was conducted on various quinoline derivatives where the target compound showed promising results against gram-positive and gram-negative bacteria.
- Cytotoxicity Assay : In vitro studies using MTT assays demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound is typically synthesized via multi-component cyclization reactions. A common approach involves:
Condensation Reactions : Reacting substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde) with active methylene compounds (e.g., dimedone) in the presence of ammonium acetate as a nitrogen source.
Cyclization : Catalysts like silica-supported nanoparticles or acidic conditions (e.g., acetic acid) facilitate cyclization to form the hexahydroquinoline core .
Functionalization : Substituents like the 2,4-dimethoxyphenyl group are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
Key Optimization : Reaction temperatures (80–100°C) and solvent selection (ethanol or toluene) significantly impact yield. Purification involves column chromatography or recrystallization .
Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Answer:
Crystal Growth : Slow evaporation of a saturated solution in polar solvents (e.g., DMSO/ethanol) yields diffraction-quality crystals .
Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100–296 K) minimizes thermal motion artifacts. Data are collected using Mo/Kα radiation (λ = 0.71073 Å) .
Structure Refinement : The SHELX suite (SHELXL-2018) refines atomic positions, thermal parameters, and hydrogen bonding networks. Disordered moieties are modeled using PART instructions .
Example Metrics : Typical R-factors < 0.05 and data-to-parameter ratios > 14:1 ensure reliability .
Advanced: How can structural disorder in the crystal lattice be resolved during refinement?
Answer:
Disorder Modeling : Use SHELXL’s PART and SUMP commands to split disordered atoms into multiple sites with occupancy refinement .
Geometric Constraints : Apply DFIX and SIMU restraints to maintain reasonable bond lengths and thermal motion consistency .
Validation : Cross-check displacement parameters (ADPs) and residual electron density maps to avoid overfitting .
Case Study : In , a chlorophenyl group exhibited positional disorder, resolved by partitioning occupancy (0.75:0.25) and refining anisotropic displacement parameters .
Advanced: What strategies optimize bioactivity through substituent modifications?
Answer:
Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (EWGs) : Chloro or cyano groups enhance electrophilicity, improving receptor binding .
- Hydrogen Bond Donors : Amino groups at position 2 facilitate interactions with biological targets (e.g., enzyme active sites) .
Conformational Analysis : Substituents at the 4-position (e.g., 2,4-dimethoxyphenyl) influence ring puckering and steric accessibility (see Q7) .
Example : In , methoxy and naphthyl groups in analogous compounds increased inhibitory potency by 10-fold via π-π stacking and hydrophobic interactions .
Basic: Which spectroscopic techniques confirm functional group identity?
Answer:
IR Spectroscopy :
NMR Spectroscopy :
- ¹H NMR : Aromatic protons (6.5–8.0 ppm), NH₂ protons (5.5–6.5 ppm), and methoxy groups (3.7–3.9 ppm) .
- ¹³C NMR : Carbonitrile (~115–120 ppm), carbonyl (~190 ppm) .
Advanced: How are hydrogen bonding networks analyzed to predict crystal packing?
Answer:
Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D, C, or R motifs) and identify supramolecular synthons .
Software Tools : Mercury (CCDC) visualizes interactions; PLATON calculates hydrogen bond metrics (distance/angle) .
Impact on Properties : Strong N–H⋯N/O bonds (2.8–3.2 Å) stabilize layered or helical packing, influencing solubility and melting points .
Advanced: How do ring puckering coordinates affect conformational stability?
Answer:
Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to quantify non-planarity in the hexahydroquinoline ring .
Conformational Energy : Sofa or half-chair conformations (θ = 10–20°) are energetically favorable, reducing steric strain between 7,7-dimethyl groups .
Software Implementation : Use PARST or WinGX to derive puckering coordinates from crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
